[(3R)-3-Methyloxolan-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R)-3-Methyloxolan-3-yl]methanol is an organic compound with the molecular formula C₆H₁₂O₂. It is also known by its IUPAC name, [(3R)-3-methyltetrahydro-3-furanyl]methanol . This compound is characterized by a tetrahydrofuran ring substituted with a methyl group and a hydroxymethyl group at the 3-position. It is a chiral molecule, meaning it has a non-superimposable mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-Methyloxolan-3-yl]methanol typically involves the reduction of the corresponding oxirane or epoxide precursor. One common method is the catalytic hydrogenation of (3R)-3-methyloxirane in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions . Another approach involves the ring-opening of (3R)-3-methyloxirane with a nucleophile like methanol, followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalyst, solvent, and reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3R)-3-Methyloxolan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or chromium trioxide (CrO₃) in acidic medium.
Reduction: LiAlH₄ or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: [(3R)-3-Methyloxolan-3-yl]methanal (aldehyde) or [(3R)-3-Methyloxolan-3-yl]methanoic acid (carboxylic acid).
Reduction: [(3R)-3-Methyloxolan-3-yl]methane.
Substitution: [(3R)-3-Methyloxolan-3-yl]chloride and other substituted derivatives.
Scientific Research Applications
[(3R)-3-Methyloxolan-3-yl]methanol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: It is used in the production of specialty chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of [(3R)-3-Methyloxolan-3-yl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity. The tetrahydrofuran ring provides structural rigidity, affecting the overall conformation and reactivity of the molecule.
Comparison with Similar Compounds
[(3R)-3-Methyloxolan-3-yl]methanol can be compared with other similar compounds such as:
[(3S)-3-Methyloxolan-3-yl]methanol: The enantiomer of the compound, differing in the spatial arrangement of the substituents.
[(3R)-3-Hydroxytetrahydrofuran]: Lacks the methyl group at the 3-position.
[(3R)-3-Methyltetrahydrofuran]: Lacks the hydroxymethyl group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(3R)-3-methyloxolan-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(4-7)2-3-8-5-6/h7H,2-5H2,1H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUKZUNHDBBJQH-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCOC1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268492-90-5 |
Source
|
Record name | [(3R)-3-methyloxolan-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.